(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a furan ring, an acrylamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Synthesis of the thiophene derivative: The thiophene ring can be synthesized through a series of reactions starting from commercially available thiophene derivatives.
Coupling reaction: The furan-2-yl acrylamide is then coupled with the thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the acrylamide group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Diethyl 5-(3-(furan-2-yl)acrylamido)-thiophene-2,4-dicarboxylate: Lacks the methyl group on the thiophene ring, which can influence its chemical properties.
Diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2-carboxylate: Lacks one of the carboxylate groups, affecting its solubility and reactivity.
Uniqueness
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)26-16(14)19-13(20)9-8-12-7-6-10-25-12/h6-10H,4-5H2,1-3H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCMONNOHFJDJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.